molecular formula C5H10N2O3 B15306500 Methyl (2-amino-2-oxoethyl)glycinate

Methyl (2-amino-2-oxoethyl)glycinate

Cat. No.: B15306500
M. Wt: 146.14 g/mol
InChI Key: KUPWWXMOXSVIMW-UHFFFAOYSA-N
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Description

Methyl 2-[(carbamoylmethyl)amino]acetate is an organic compound with the molecular formula C5H10N2O3 It is a derivative of glycine, where the amino group is substituted with a carbamoylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(carbamoylmethyl)amino]acetate can be synthesized through the reaction of glycine methyl ester with isocyanates. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine. The process involves the nucleophilic attack of the amino group on the isocyanate, forming the carbamoylmethyl derivative.

Industrial Production Methods

Industrial production of methyl 2-[(carbamoylmethyl)amino]acetate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(carbamoylmethyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamoylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl 2-[(carbamoylmethyl)amino]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2-[(carbamoylmethyl)amino]acetate involves its interaction with specific molecular targets. The carbamoylmethyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminoacetate: A simpler derivative of glycine without the carbamoylmethyl group.

    Ethyl 2-[(carbamoylmethyl)amino]acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-[(carbamoylmethyl)amino]acetate is unique due to the presence of the carbamoylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

methyl 2-[(2-amino-2-oxoethyl)amino]acetate

InChI

InChI=1S/C5H10N2O3/c1-10-5(9)3-7-2-4(6)8/h7H,2-3H2,1H3,(H2,6,8)

InChI Key

KUPWWXMOXSVIMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCC(=O)N

Origin of Product

United States

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